molecular formula C11H9NO4 B1271834 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde CAS No. 68301-78-0

2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B1271834
CAS No.: 68301-78-0
M. Wt: 219.19 g/mol
InChI Key: FMYYFKHTWRVDSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-component reactions. One common method is the reaction of salicylaldehyde derivatives with malononitrile and an amine under basic conditions . The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent oxidation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The compound may also interact with DNA or proteins, leading to alterations in cellular processes .

Comparison with Similar Compounds

  • 2-Amino-4H-chromene-3-carbaldehyde
  • 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde
  • 2-Amino-3-cyano-4H-chromene

Comparison: 2-Amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and biological activity.

Properties

IUPAC Name

2-amino-6-methoxy-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-6-2-3-9-7(4-6)10(14)8(5-13)11(12)16-9/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYYFKHTWRVDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368820
Record name 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68301-78-0
Record name 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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